2-(6-Oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetic acid
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Description
2-(6-Oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetic acid (6OTPA) is an organic compound belonging to the class of pyrimidine derivatives. It is a potent inhibitor of the enzyme, cytochrome P450 2C9 (CYP2C9). 6OTPA is a synthetic compound that has been extensively studied in both in vitro and in vivo studies for its potential therapeutic applications.
Scientific Research Applications
Synthesis of Trifluoromethylated Analogues
Research by Sukach et al. (2015) explored the use of 4-(trifluoromethyl)pyrimidin-2(1H)-ones in synthesizing trifluoromethylated analogues of 4,5-dihydroorotic acid. This study highlighted the chemical versatility of such compounds, including 2-(6-Oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetic acid, in producing various analogues and esters with potential biochemical applications (Sukach et al., 2015).
Synthesis of Novel Pyrimidine Derivatives
Ukrainets et al. (2009) conducted a study on the synthesis of pyrimidin-2-ylamides, aiming for subsequent microbiological investigation. This research underlines the potential of pyrimidine derivatives, such as 2-(6-Oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetic acid, in the field of microbiology and pharmacology (Ukrainets et al., 2009).
Coordination Chemistry Studies
Gubanova et al. (2020) explored the interaction of pentaphenylantimony with polyfunctional heterocyclic carboxylic acids, including derivatives of 2-(6-Oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetic acid. This research highlights the significance of such compounds in forming complex coordination structures, potentially useful in materials science and catalysis (Gubanova et al., 2020).
Biological Activity Investigations
Bahekar & Shinde (2004) synthesized a series of pyrimidin-5-yl-acetic acid derivatives, including structures similar to 2-(6-Oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetic acid, and evaluated their anti-inflammatory activity. This study indicates the potential biomedical applications of such compounds in developing new anti-inflammatory agents (Bahekar & Shinde, 2004).
properties
IUPAC Name |
2-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)4-1-5(13)12(3-11-4)2-6(14)15/h1,3H,2H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHAIJKFQZJQIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN(C1=O)CC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)acetic acid |
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